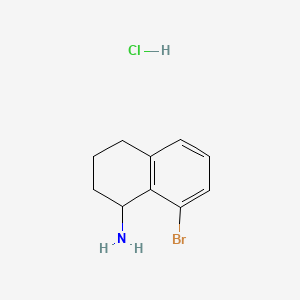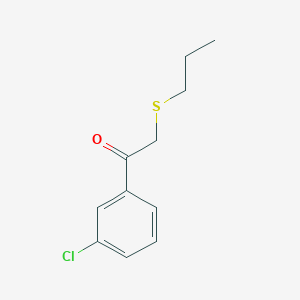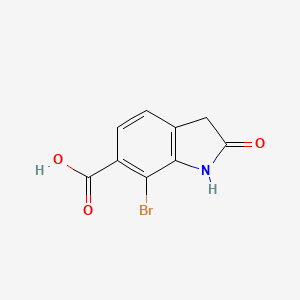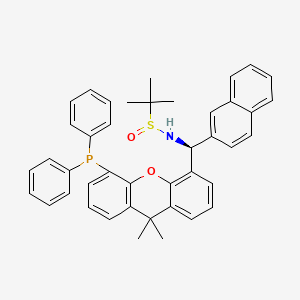
(3,3-Dimethylpiperidin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3-Dimethylpiperidin-2-yl)methanol is an organic compound with the molecular formula C8H17NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its unique structural features, which include a piperidine ring substituted with a hydroxymethyl group at the 2-position and two methyl groups at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylpiperidin-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with commercially available piperidine.
Alkylation: The piperidine is alkylated at the 3-position using a suitable alkylating agent, such as methyl iodide, under basic conditions.
Hydroxymethylation: The resulting 3,3-dimethylpiperidine is then subjected to hydroxymethylation at the 2-position using formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
(3,3-Dimethylpiperidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed
Oxidation: (3,3-Dimethylpiperidin-2-yl)carboxylic acid.
Reduction: (3,3-Dimethylpiperidin-2-yl)methanamine.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
(3,3-Dimethylpiperidin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
作用機序
The mechanism of action of (3,3-Dimethylpiperidin-2-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The piperidine ring can interact with receptors and enzymes, modulating their function. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(3,3-Dimethylpiperidin-1-yl)methanol: Similar structure but with the hydroxymethyl group at the 1-position.
(1,3-Dimethylpiperidin-3-yl)methanol: Similar structure but with the hydroxymethyl group at the 3-position.
(3,3-Dimethylpiperidin-2-yl)methanamine: Similar structure but with an amine group instead of a hydroxymethyl group.
Uniqueness
(3,3-Dimethylpiperidin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group at the 2-position and two methyl groups at the 3-position make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
特性
分子式 |
C8H17NO |
|---|---|
分子量 |
143.23 g/mol |
IUPAC名 |
(3,3-dimethylpiperidin-2-yl)methanol |
InChI |
InChI=1S/C8H17NO/c1-8(2)4-3-5-9-7(8)6-10/h7,9-10H,3-6H2,1-2H3 |
InChIキー |
UGRQCGSITGNPCL-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCNC1CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13650687.png)


![Pyrido[3,4-d]pyrimidin-5-ol](/img/structure/B13650723.png)



![1-Ethoxycarbonyloxyethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B13650742.png)
